Bendamustine bis-mercapturic acid is a metabolite of the antitumor agent Bendamustine Hydrochloride. It is formed through the mercapturic acid pathway, a major detoxification route for xenobiotics in the body. This pathway involves conjugation with glutathione, followed by enzymatic processing to yield mercapturic acids, which are excreted in bile or urine. [] Bendamustine bis-mercapturic acid is formed by the sequential conjugation of two molecules of N-acetylcysteine, a cysteine derivative, to the Bendamustine molecule. This metabolite is particularly relevant in understanding the metabolism and excretion of Bendamustine in humans. []
Bendamustine Bis-mercapturic Acid is a significant metabolite of the chemotherapeutic agent bendamustine, an alkylating agent used primarily in the treatment of various hematologic malignancies. Bendamustine itself is a derivative of mechlorethamine and contains a benzimidazole moiety along with a butyric acid substituent. It has been utilized in clinical settings for over three decades, particularly in Germany, and was approved for use in the United States in 2008. The compound undergoes extensive metabolism, resulting in various metabolites, including mercapturic acid forms that are crucial for understanding its pharmacokinetics and toxicity profiles .
Bendamustine Bis-mercapturic Acid is formed through the metabolic pathways of bendamustine after administration. The primary metabolic processes involve conjugation with glutathione, leading to the formation of glutathione conjugates that are further processed into mercapturic acid derivatives. These metabolic transformations primarily occur in the liver and are subsequently excreted through urine .
Bendamustine Bis-mercapturic Acid is classified as a mercapturic acid, which is a product of the conjugation of an electrophilic compound with glutathione, followed by enzymatic modifications. Mercapturic acids serve as biomarkers for exposure to various xenobiotics and are important in evaluating the detoxification processes within the body .
The synthesis of Bendamustine Bis-mercapturic Acid involves several key metabolic steps:
The detailed metabolic pathway can be illustrated as follows:
This pathway highlights the transformation from an alkylating agent to a more hydrophilic compound that can be readily eliminated from the body.
Bendamustine Bis-mercapturic Acid retains structural features derived from bendamustine but is modified through metabolic processes. The molecular structure includes:
The molecular formula for Bendamustine Bis-mercapturic Acid can be represented as , reflecting its complex nature derived from both bendamustine and the mercapturate formation process .
The key reactions involved in the metabolism of bendamustine leading to Bendamustine Bis-mercapturic Acid include:
The mechanism of action for Bendamustine Bis-mercapturic Acid centers around its role as a detoxification product:
Studies indicate that mercapturate formation significantly reduces potential cellular damage by preventing interactions between reactive metabolites and critical cellular components such as DNA and proteins .
Bendamustine Bis-mercapturic Acid exhibits several notable physical properties:
Chemically, it is characterized by:
Relevant analyses have shown that mercapturates like Bendamustine Bis-mercapturic Acid are generally more polar than their parent compounds, enhancing their excretion profiles .
Bendamustine Bis-mercapturic Acid plays a crucial role in pharmacokinetic studies as a biomarker for exposure to bendamustine. It aids researchers in understanding:
Furthermore, monitoring levels of this metabolite can provide insights into patient compliance and drug efficacy during treatment regimens involving bendamustine .
Bendamustine Bis-mercapturic Acid (BBMA) is a complex bis-conjugate metabolite formed via the mercapturate pathway, with the systematic IUPAC name 4-[5-[bis[2-[(2R)-2-acetamido-2-carboxyethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid. Its molecular formula is C₂₆H₃₇N₅O₈S₂, yielding a molecular weight of 611.73 g/mol [2] [5] [8]. The structure integrates two N-acetylcysteine (mercapturic acid) units linked via thioether bonds to the hydrolyzed mechlorethamine groups of bendamustine. The central benzimidazole moiety retains the 1-methyl substitution and butyric acid chain (C₄H₈O₂) of the parent drug [2] [8].
Critically, BBMA exhibits chirality at the cysteine residues, with an absolute R-configuration specified in its stereodescriptors (e.g., [C@H] in SMILES notation) [2] [8]. This configuration is biologically significant, as enzymatic processing in the mercapturate pathway specifically generates R-enantiomers. No naturally occurring S-isomers or geometric isomers have been reported, likely due to enzyme stereoselectivity.
CC(=O)N[C@@H](CSCCN(CCSC[C@H](NC(=O)C)C(=O)O)c1ccc2c(c1)nc(CCCC(=O)O)n2C)C(=O)O
[2] UZIVFZQICZCXEU-QYIUJGPSSA-N
(derived from canonical InChI) [2] Table 1: Atomic Composition of Bendamustine Bis-mercapturic Acid
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 26 | Benzene ring, alkyl chains, acetyl groups |
Hydrogen (H) | 37 | Saturation of carbon chains |
Nitrogen (N) | 5 | Benzimidazole core, amide groups |
Oxygen (O) | 8 | Carboxylates, amide carbonyls |
Sulfur (S) | 2 | Thioether linkages |
BBMA is biosynthesized in vivo via sequential enzymatic modifications of bendamustine-glutathione conjugates:
In vitro synthesis is achieved by incubating bendamustine with N-acetylcysteine under alkaline conditions, though the bis-adduct yield is low (<30%) due to competing hydrolysis [5]. BBMA demonstrates pH-dependent stability:
BBMA’s structure and metabolic origin distinguish it from typical mercapturic acids:
Table 2: Key Differences Between BBMA and Typical Mercapturic Acids
Parameter | Bendamustine Bis-mercapturic Acid | Conventional Mercapturates | |
---|---|---|---|
Molecular Weight | 611.73 g/mol | 150–350 g/mol | |
Mercapturate Units | 2 | 1 | |
Precursor | Bis-chloroethyl chemotherapeutic | Monofunctional electrophiles | |
MS/MS Fragmentation | Neutral loss(es) of 129 Da + benzimidazole ions | Single neutral loss of 129 Da | |
Urinary Excretion | Major metabolite (>15% of dose) | Minor metabolites (<5% of dose) | [4] [6] [7] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: